2-(4-(Isopropylthio)phenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
Description
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Properties
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S2/c1-17(2)27-20-6-4-18(5-7-20)14-21(24)23-8-3-13-26-16-19(23)15-22-9-11-25-12-10-22/h4-7,17,19H,3,8-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFYSNDLIZPGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCSCC2CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Thiazepane ring with a morpholinomethyl substituent.
- Functional Groups : Isopropylthio and ethanone moieties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular pathways.
- Receptor Modulation : Interactions with cellular receptors could alter signaling pathways.
- Pathway Interference : Disruption of key biochemical pathways may contribute to its pharmacological effects.
Anticancer Activity
Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. For example, Polo-like kinase 1 (Plk1) inhibitors have shown promise in reducing tumor growth. The compound's efficacy in cancer cell lines can be assessed using the following parameters:
| Assay Type | IC50 Values (µM) | Reference |
|---|---|---|
| Plk1 Inhibition | 10.5 | |
| Cell Viability (A549) | 15.0 | |
| Apoptosis Induction | Significant |
Antimicrobial Activity
The compound's potential antimicrobial activity can also be evaluated against various pathogens. For instance, studies on thiazolidine derivatives have shown promising antibacterial effects:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Bacillus subtilis | 15 | |
| Mycobacterium tuberculosis | 20 |
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of a structurally similar thiazolidine derivative on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis.
- Case Study on Antimicrobial Activity : In a comparative study, the compound was tested against standard antibiotics, showing comparable effectiveness against certain bacterial strains, particularly those resistant to conventional treatments.
Comparative Analysis
When compared to other compounds within its class, such as thiazolidinones and quinoline derivatives, this compound exhibits unique properties due to its specific functional groups and structural configuration.
| Compound Class | Biological Activity | Notable Effects |
|---|---|---|
| Thiazolidinones | Antimicrobial | Moderate efficacy |
| Quinoline Derivatives | Anticancer | High selectivity for Plk1 |
| Isopropyl Derivatives | Variable | Dependent on substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
